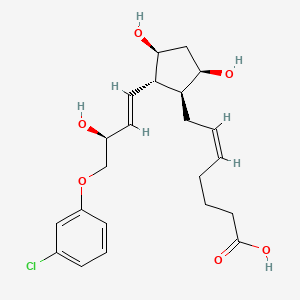
Cloprostenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cloprostenol is a synthetic analogue of prostaglandin F2α, primarily used for its potent luteolytic properties. It is widely utilized in veterinary medicine to control reproductive cycles, induce parturition, and terminate pregnancies in various animal species such as cattle, pigs, sheep, and horses . The compound is known for its ability to induce a sharp fall in progesterone levels, making it an effective tool in managing breeding patterns and reproductive health in livestock .
準備方法
Synthetic Routes and Reaction Conditions: Cloprostenol can be synthesized through a unified chemoenzymatic approach. This method involves the use of dichloro-containing bicyclic ketone as a starting material, which undergoes a series of reactions including Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . The overall process consists of 11-12 steps with an overall yield of 3.8-8.4% .
Industrial Production Methods: The industrial production of this compound sodium involves the use of preparative liquid chromatography for separation and purification. This method ensures high product purity and is suitable for large-scale production . The process includes dissolving synthesized this compound sodium powder in alcohol, followed by ultrasonic processing and membrane filtration to obtain a high-purity product .
化学反応の分析
Types of Reactions: Cloprostenol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s synthesis involves stereoselective oxidation and diastereoselective reduction, which are crucial for setting the stereochemical configurations .
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction.
Substitution: Copper(II)-catalyzed regioselective p-phenylbenzoylation is used for acylation reactions.
Major Products: The major products formed from these reactions include various prostaglandin analogues such as bimatoprost, fluprostenol, and travoprost .
科学的研究の応用
Cloprostenol has a wide range of scientific research applications:
作用機序
Cloprostenol exerts its effects by acting as an agonist for prostaglandin F2α receptors. It induces luteolysis by causing a sharp decline in progesterone levels, leading to the regression of the corpus luteum . The compound also interacts with other prostaglandin receptors, including prostaglandin E2 receptor EP1 subtype, prostaglandin E2 receptor EP3 subtype, thromboxane A2 receptor, and prostaglandin D2 receptor .
類似化合物との比較
- Bimatoprost
- Fluprostenol
- Travoprost
生物活性
Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) widely used in veterinary medicine and reproductive biology due to its potent biological effects on the reproductive system. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and research findings.
This compound exerts its effects primarily through the activation of prostaglandin receptors, leading to various physiological responses:
- Luteolysis : this compound induces luteolysis by promoting the regression of the corpus luteum, resulting in decreased progesterone levels. This effect has been observed in various species, including cattle and monkeys .
- Uterine Contraction : It stimulates uterine smooth muscle contraction, facilitating parturition and expulsion of fetal tissues in cases of abortion or dystocia .
- Hormonal Regulation : this compound influences the secretion of hormones such as progesterone and estradiol, which are critical for maintaining pregnancy and regulating the estrous cycle .
Clinical Applications
This compound is utilized in several veterinary and agricultural practices:
- Induction of Estrus : It is commonly used to synchronize estrus in livestock, enhancing reproductive efficiency .
- Abortion Induction : In cases where pregnancy termination is necessary, this compound can effectively induce abortion in various species, including cattle and pigs .
- Postpartum Management : this compound aids in uterine involution following parturition, promoting quicker recovery and return to fertility .
Research Findings
Numerous studies have explored the biological activity of this compound across different contexts. Below are some significant findings:
Case Studies
-
This compound-Induced Early Abortions in Heifers :
- In a study involving four heifers, this compound was administered to induce abortion. The results showed a significant drop in progesterone levels within 24 hours, leading to fetal death confirmed by ultrasonography within two days post-treatment. Notably, the clinical signs included vaginal discharge variations among subjects .
- Luteolysis in Marmoset Monkeys :
特性
CAS番号 |
40665-92-7 |
|---|---|
分子式 |
C22H29ClO6 |
分子量 |
424.9 g/mol |
IUPAC名 |
(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |
InChIキー |
VJGGHXVGBSZVMZ-CHPNCWRZSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
異性体SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |
正規SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
外観 |
Solid powder |
Key on ui other cas no. |
54276-21-0 40665-92-7 |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
55028-72-3 (mono-hydrochloride salt) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















